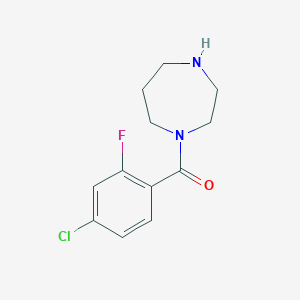

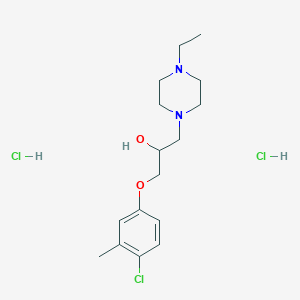

1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane, commonly known as CFB, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. CFB belongs to the class of benzodiazepines and has been found to exhibit anxiolytic and sedative effects.

Scientific Research Applications

Solid-phase Synthesis of Tetrahydro-benzo[e][1,4]diazepin-5-ones

Researchers have described a solid-phase synthesis method for 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones using polystyrene resin. This method utilizes polymer-supported 1,2-diaminoethane and 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon, allowing for the preparation of derivatives with varied substitutions. The approach facilitates the expansion of diazepinone to benzodiazocinone scaffolds, highlighting the synthetic versatility of diazepane derivatives in constructing complex heterocycles (Barbora Lemrová & M. Soural, 2012).

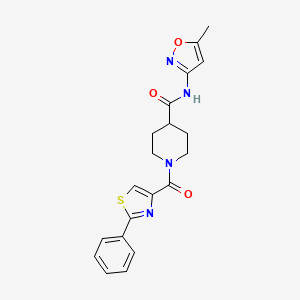

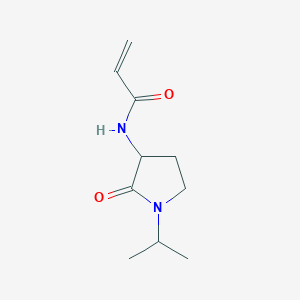

Ugi Multicomponent Reaction Synthesis

Another study presents a short, two-step synthesis of diazepane systems through a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This process efficiently generates 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives, demonstrating the utility of diazepane scaffolds in multicomponent synthetic strategies for generating diverse molecular architectures (L. Banfi et al., 2007).

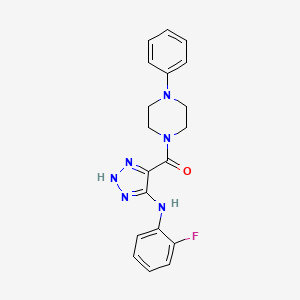

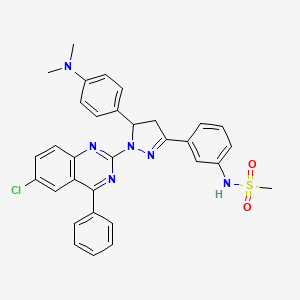

Synthesis of Dibenzo-1,4-diazepin-1-one Derivatives

The synthesis of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives through the condensation of 5-phenylcyclohexane-1,3-dione, o-phenylenediamine, and benzaldehydes has been reported. This research exemplifies the application of diazepane derivatives in the preparation of compounds with potential biological activities, underscoring their importance in medicinal chemistry (Fang‐Ming Wang et al., 2014).

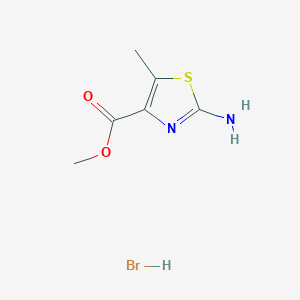

Manganese(III) Complexes Catalysis

In another study, manganese(III) complexes of diazepane-based bisphenolate ligands were investigated for their catalytic activity in the epoxidation reaction. This work highlights the role of diazepane derivatives in developing catalysts for organic transformations, contributing to the field of green chemistry and sustainable processes (M. Sankaralingam & M. Palaniandavar, 2014).

Safety and Hazards

The safety data sheet for a similar compound, 1-(4-chloro-2-fluorobenzoyl)piperazine hydrochloride, indicates that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

properties

IUPAC Name |

(4-chloro-2-fluorophenyl)-(1,4-diazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O/c13-9-2-3-10(11(14)8-9)12(17)16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJHIMLEFVDDAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=C(C=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2,4-Dimethoxy-5-(3-methylpyrazol-1-yl)sulfonylphenyl]sulfonyl-3-methylpyrazole](/img/structure/B2659776.png)

![N-[[4-cyclohexyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2659786.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2659788.png)

![3-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2659792.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2659794.png)

![N-[(3,3-Difluorocycloheptyl)methyl]prop-2-enamide](/img/structure/B2659797.png)

![1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid](/img/structure/B2659799.png)